4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound that belongs to the class of imidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with 3-chlorobenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine substituents on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
- 4-(4-fluorophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
- 4-(4-methylphenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
Uniqueness
4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H10BrClN2O |
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Molecular Weight |
349.61 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(3-chlorophenyl)-1H-imidazol-2-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-6-4-10(5-7-11)14-9-19(15(20)18-14)13-3-1-2-12(17)8-13/h1-9H,(H,18,20) |
InChI Key |
NPQUVRDKZONYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(NC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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